(Dimethylamino)acetone
Description
Historical Context and Early Chemical Investigations of Aminoketones
The study of aminoketones is intrinsically linked to the development of fundamental organic reactions. The Mannich reaction, first reported by Carl Mannich in 1912, stands as a cornerstone for the synthesis of β-amino carbonyl compounds. researchgate.net This three-component reaction, which combines an amine, an aldehyde or ketone, and a compound with an active hydrogen, provided a general and effective method for creating these valuable structures, often referred to as Mannich bases. nih.govresearchgate.net
Early investigations into aminoketones revealed their bifunctional nature, which has long attracted the attention of chemists. wikipedia.org It was noted that primary and secondary aminoketones are often unstable, tending to undergo self-condensation reactions. wikipedia.org Consequently, tertiary aminoketones, such as (Dimethylamino)acetone, are the most common and stable members of this class, making them readily available for synthetic applications. wikipedia.org The synthesis of this compound itself can be achieved through methods like the reaction of dimethylamine (B145610) with chloroacetone (B47974). ontosight.ai
Significance of this compound as a Molecular Scaffold and Intermediate
This compound serves as a highly valuable intermediate and molecular scaffold in organic synthesis. ontosight.aiwikipedia.org Its structure allows it to be a precursor for more complex molecules, a critical role in the construction of diverse chemical architectures. ontosight.ai Chemists utilize it as a foundational piece to build upon, adding complexity and functionality in a stepwise manner.
This utility is particularly evident in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net For instance, derivatives of this compound are employed in the construction of various five- and six-membered heterocyclic systems. researchgate.net Furthermore, it is a key intermediate in the synthesis of specific pharmaceutical compounds, such as Amylocaine (B1215312) Hydrochloride, which has been used in spinal anesthesia. chemicalbook.com
Overview of Current Research Trajectories Involving this compound
Contemporary research continues to explore and expand the applications of this compound. Current trajectories focus on its role as a versatile building block in synthesizing a wide array of organic compounds. Researchers are actively investigating its use in multicomponent reactions, such as the Ugi reaction, to create complex molecules in a single step.
Recent studies have demonstrated its utility in producing novel compounds with potential applications in materials science. For example, derivatives like 4-(N,N-dimethylamino)benzylidene acetylacetone (B45752) are synthesized from precursors related to this compound and are investigated for creating new heterocyclic systems. misuratau.edu.ly The reactivity of the dimethylamino group and the ketone functionality allows for a wide range of chemical transformations, making it a target for the development of new synthetic methodologies. semanticscholar.org
Interdisciplinary Relevance of this compound Studies
The study of this compound and related aminoketones extends beyond pure organic synthesis, touching upon several interdisciplinary fields. Its applications in medicinal chemistry are significant, as the aminoketone motif is a key structural feature in numerous bioactive molecules and drugs. rsc.orgtandfonline.com The ability to synthesize derivatives of this compound contributes to the development of new therapeutic agents. ontosight.ai
In the field of chemical biology, the reactivity of this compound makes it a useful tool for probing biological systems. ontosight.ai For instance, it can be used to develop new assays for studying enzymatic activities or to investigate biochemical pathways. ontosight.ai The ongoing research into chemoenzymatic processes also highlights the interdisciplinary nature of aminoketone chemistry, combining the selectivity of enzymes with the versatility of chemical synthesis to produce valuable compounds. researchgate.net This convergence of chemistry, biology, and pharmacology underscores the broad and continuing importance of this compound in scientific research.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Boiling Point | 119-120 °C |
| Density | 0.883 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.414 |
| pKa (in DMSO) | 26.0 |
| Flash Point | 30 °C |
| Appearance | Colorless to light yellow liquid |
Data sourced from references chemicalbook.comlookchem.com
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectra available |
| ¹³C NMR | Spectra available |
| IR Spectroscopy | Interaction with phenol (B47542) derivatives has been investigated |
| Mass Spectrometry | Spectra available |
Data sourced from references chemicalbook.comchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKIWATTACVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165386 | |
| Record name | 1-(Dimethylamino)acetone | |
| Source | EPA DSSTox | |
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Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-56-4 | |
| Record name | (Dimethylamino)acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Dimethylamino)acetone | |
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| Record name | (Dimethylamino)acetone | |
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| Record name | 1-(Dimethylamino)acetone | |
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| Record name | 1-(dimethylamino)acetone | |
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Synthetic Methodologies for Dimethylamino Acetone and Its Structural Analogues
Direct Synthesis of (Dimethylamino)acetone
The direct formation of this compound can be achieved through several synthetic routes, prominently featuring amination reactions that construct the core keto-amine structure.
Amination reactions are fundamental to the synthesis of this compound. These processes involve the introduction of a dimethylamino group into a suitable precursor molecule, often through catalytic means or classical condensation reactions.
A sustainable approach for synthesizing this compound involves the direct amination of glycerol (B35011), a bio-renewable byproduct of biodiesel production, with dimethylamine (B145610) (DMA). rsc.orggoogle.com This valorization of glycerol is of significant scientific interest. rsc.org Research has demonstrated the efficacy of catalysts based on salts of phosphomolybdic acid for this transformation. rsc.org
In one study, the highest yield of this compound, reaching 33%, was achieved using a catalyst composed of 50 wt% Cs2.5H0.5PMo12O40 supported on mesoporous silica. rsc.orgrsc.org The efficiency of this catalytic system is attributed to the good dispersion of the active phase, which increases the number of available acid sites necessary for the reaction. rsc.org The proposed reaction mechanism involves two potential pathways depending on the type of acid sites on the catalyst. rsc.org In the presence of Brønsted acid sites, glycerol can be dehydrogenated to 3-hydroxypropanal, which then reacts with dimethylamine. rsc.org Alternatively, glycerol can undergo dehydration to form acrolein, which subsequently reacts with dimethylamine. rsc.org Another key intermediate in glycerol amination is hydroxyacetone (B41140) (acetol), which can react directly with dimethylamine to yield this compound and water. rsc.org
Catalytic Amination of Glycerol with Dimethylamine
| Catalyst | Support | Key Finding | This compound Yield |
|---|---|---|---|
| Cs2.5H0.5PMo12O40 | Mesoporous Silica | Good dispersion of the active phase leads to an increased number of available acid sites. rsc.org | 33% rsc.orgrsc.org |
| H6P2W18O62 | Zr-MCM-41 | Displayed higher catalytic stability and selectivity due to a higher surface area, more Brønsted acidic sites, and a higher B/(B+L) ratio compared to H3PW12O40/Zr-MCM-41. rsc.org | Data not specified for this compound; focused on dimethylamino-3-propanal. rsc.org |
The synthesis of this compound can also be accomplished through the Mannich reaction, a classic three-component condensation. nih.gov This reaction involves an enolizable ketone (acetone), formaldehyde (B43269), and a secondary amine (dimethylamine). nih.gov The initial step is the condensation between formaldehyde and dimethylamine to form a dimethylaminomethyl cation (Eschenmoser's salt precursor), which then acts as the electrophile. orgsyn.org This electrophilic species reacts with the enol form of acetone (B3395972) to produce the beta-amino ketone, this compound. adichemistry.com
The reaction is typically carried out in an alcoholic solvent like ethanol (B145695), often with the amine supplied as its hydrochloride salt and in the presence of a catalytic amount of a strong acid such as HCl. nih.gov For instance, 4-(dimethylamino)butan-2-one (B2417685) is synthesized when acetone reacts with formaldehyde and dimethylaminium chloride. adichemistry.com
The development of improved synthetic pathways for this compound focuses on enhancing efficiency, sustainability, and isomeric purity. The direct catalytic amination of glycerol represents a significant advancement, utilizing a renewable feedstock to create a value-added chemical. rsc.org Improvements in this area are driven by catalyst design, such as the use of heteropolyacid-based catalysts on supports like mesoporous silica, which increases the number of active acid sites and improves yield. rsc.org
Another area of development involves refining the Mannich reaction to control the orientation of aminomethylation with unsymmetrical ketones, which can otherwise lead to mixtures of isomeric β-amino ketones. orgsyn.org While this is not an issue for the symmetrical acetone molecule in the synthesis of this compound, improved methods for the broader class of Mannich reactions include the generation of specific enol derivatives that react with pre-formed dialkyl(methylene)ammonium salts to yield isomerically pure products. orgsyn.org Such advancements contribute to more rapid and efficient syntheses with higher purity, avoiding difficult separation processes. orgsyn.org
Amination Reactions in the Formation of this compound
Synthesis of this compound Derivatives via Targeted Transformations
Targeted transformations allow for the synthesis of a wide array of structural analogues of this compound, which are valuable as intermediates in the production of pharmaceuticals and other fine chemicals. derpharmachemica.comcymitquimica.com
The Mannich reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon bonds and produce beta-aminocarbonyl compounds, also known as Mannich bases. derpharmachemica.comoarjbp.com This one-pot, three-component reaction condenses a compound with an active hydrogen atom (like a ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov The versatility of the Mannich reaction allows for the creation of a diverse library of beta-aminocarbonyl compounds by simply varying the three starting components. ijitee.org
These compounds are highly useful as building blocks for synthesizing more complex molecules such as amino alcohols, peptides, and various natural products. derpharmachemica.comijitee.org The reaction can be catalyzed by a range of acids and bases. For example, catalysts like sulphamic acid and sulfated MCM-41 have been effectively used in the synthesis of various Mannich bases. derpharmachemica.comijitee.org The reaction is considered atom-economical and is a key step in the synthesis of numerous drugs and natural products. derpharmachemica.comnih.gov
Examples of Mannich Reaction for Beta-Aminocarbonyl Synthesis
| Ketone/Active H Compound | Aldehyde | Amine | Product Type |
|---|---|---|---|
| Acetophenone | Formaldehyde | Dimethylaminium chloride | 2-(dimethylamino)-1-phenylethanone adichemistry.com |
| Aromatic Ketone | Aromatic Aldehyde | Aromatic Amine | Substituted β-amino carbonyl compound derpharmachemica.comijitee.org |
| 2-Methylcyclohexanone | Formaldehyde | Dimethylamine | 2-[(dimethylamino)methyl]-6-methylcyclohexanone adichemistry.com |
| Pyrrole | Formaldehyde | Dimethylamine | Aminomethylated Pyrrole Derivative adichemistry.com |
Mannich Reaction Applications in Beta-Aminocarbonyl Compound Formation
Acetone as an Enolizable Carbonyl Component in Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that serves as a primary route to synthesize β-aminocarbonyl compounds, including this compound. adichemistry.comoarjbp.com This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the synthesis of this compound, the reactants are typically acetone, which provides the enolizable carbonyl component; formaldehyde, a non-enolizable aldehyde; and dimethylamine, a secondary amine. adichemistry.com
The reaction mechanism proceeds in a few key steps. Initially, dimethylamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by protonation and subsequent dehydration to form a reactive electrophilic species known as the dimethylaminium ion (an Eschenmoser's salt precursor). adichemistry.comyoutube.com Concurrently, under the typically acidic reaction conditions, acetone undergoes tautomerization to its enol form. adichemistry.comyoutube.com The electron-rich double bond of the enol then attacks the iminium ion, leading to the formation of the β-aminocarbonyl product, this compound, after deprotonation. adichemistry.comnrochemistry.com The reaction is often carried out using the hydrochloride salt of the amine in protic solvents like water or ethanol to maintain the acidic conditions necessary for both iminium ion formation and enolization. adichemistry.comnrochemistry.com
Table 1: Key Components in the Mannich Synthesis of this compound
| Role | Compound | Function |
| Enolizable Carbonyl | Acetone | Provides the α-carbon nucleophile. |
| Non-Enolizable Aldehyde | Formaldehyde | Forms the electrophilic iminium ion. |
| Secondary Amine | Dimethylamine | Acts as the nitrogen source for the amino group. |
Formation of Substituted Acetones with Dimethylamino Moieties
When applying the Mannich reaction to unsymmetrical ketones, a common challenge is the lack of regioselectivity, often resulting in mixtures of isomeric β-amino ketones. orgsyn.org The aminomethylation can occur at any of the enolizable α-positions of the ketone. The ratio of the resulting isomers is highly dependent on factors such as the ketone's structure, the solvent, and the specific experimental conditions. orgsyn.org
To address this, methods utilizing pre-formed dialkyl(methylene)ammonium salts, also known as Mannich reagents, under anhydrous conditions have been developed. These reagents enhance the scope and efficiency of the process. orgsyn.org For instance, the reaction of methyl ketones with dimethyl(methylene)ammonium trifluoroacetate (B77799) in trifluoroacetic acid can lead to a predominance of the more highly substituted amino ketone isomer under kinetic control. Conversely, different reagents and solvents can favor the formation of the less substituted product. The preparation of isomerically pure Mannich bases has been achieved through indirect routes that involve the generation of a specific enol derivative which then reacts with the iminium salt. orgsyn.org This provides a powerful strategy for controlling the regiochemical outcome in the synthesis of specifically substituted acetones bearing a dimethylamino group. orgsyn.org
Synthesis of Enaminones from this compound Precursors
Enaminones are versatile building blocks in organic synthesis, valued for their utility in constructing heterocycles and as precursors for various chemical transformations. nih.gov They are characterized by the N-C=C-C=O conjugated system. imist.ma The synthesis of enaminones often involves the reaction of a ketone, which can be considered a precursor to Mannich bases like this compound, with formamide (B127407) acetals such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov
For example, phenylacetone (B166967) can be condensed with DMF-DMA to produce the corresponding enaminone. This reaction can sometimes be extended; further reaction of the initial enaminone product with a second molecule of DMF-DMA can lead to the formation of a dienaminone. While a direct and simple approach, reacting ketones with DMF-DMA can sometimes lead to a mixture of constitutional isomers if the ketone has two different enolizable α-positions. nih.gov An alternative, stepwise approach involves forming a β-methoxy enone from the ketone, which can then be reacted with dimethylamine to yield the desired enaminone, allowing for greater control and variety in the final product. nih.gov
Table 2: Examples of Enaminone Synthesis from Ketone Precursors
| Ketone Precursor | Reagent | Product Type | Reference |
| Phenylacetone | DMF-DMA | Enaminone | |
| Cyclohexane-1,3-dione | DMF-DMA | Enaminone | imist.ma |
| Various Ketones | Gold's Reagents | Enaminone | nih.gov |
| 1,3-Diketones | Secondary Amines | Enaminone |
Transformations of Acetone-1,3-dicarboxylates into Dimethylamino-Functionalized Compounds
Dimethyl acetone-1,3-dicarboxylate serves as a versatile starting material for synthesizing complex molecules containing a dimethylamino functional group. researchgate.net A notable synthetic pathway involves a multi-step transformation to create highly functionalized heterocyclic systems.
For instance, diethyl acetone-1,3-dicarboxylate can be converted into ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. researchgate.net This thiazole (B1198619) derivative can then be treated with N,N-dimethylformamide dimethyl acetal (DMFDMA). This step introduces a dimethylamino group, yielding ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate. researchgate.net This intermediate can subsequently undergo cyclization reactions with α-amino-heterocycles, such as 2-aminopyridine, in refluxing acetic acid to produce complex fused pyrimidine (B1678525) systems like (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. researchgate.net This demonstrates how the acetone-1,3-dicarboxylate scaffold can be elaborately transformed to incorporate a dimethylamino functionality as part of a larger, more complex molecular architecture. The initial dimethyl acetone-1,3-dicarboxylate itself can be prepared from the oxidative decarboxylation of citric acid, followed by esterification. google.com
Derivatization Strategies for Expanding the Chemical Space of this compound
This compound possesses multiple reactive sites—the ketone carbonyl group, the α-hydrogens, and the tertiary amine—that allow for a wide range of chemical modifications. These derivatization strategies are crucial for expanding its chemical space and creating novel compounds for various applications.
One common strategy involves reactions at the carbonyl group. For example, Mannich bases of the 1-aryl-3-dimethylamino-1-propanone type can be converted into their corresponding hydrazone derivatives. researchgate.net The ketone can also be targeted for reduction to form the corresponding γ-aminoalcohol. Another approach uses the entire this compound analogue as a building block for synthesizing more complex structures. Enaminones derived from related ketones, such as phenylacetone, can react with various active methylene (B1212753) compounds to undergo cyclization, forming novel pyridine, pyrazole (B372694), or pyrimidine derivatives. The tertiary amine group can also be derivatized, for instance, through quaternization by reacting it with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification can alter the molecule's solubility and reactivity, for example, by making it a better leaving group in elimination reactions. adichemistry.com
Stereoselective and Asymmetric Synthesis Approaches for this compound Derivatives
The synthesis of chiral derivatives of this compound presents a significant challenge in organic chemistry, as controlling the stereochemistry is crucial for applications in fields like medicinal chemistry. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds.
One strategy to achieve stereocontrol in Mannich-type reactions is through the use of pre-formed specific enol derivatives, which can react with iminium salts to yield isomerically pure Mannich bases. orgsyn.org This substrate-control method provides a pathway to specific diastereomers. Another powerful approach is the use of chiral catalysts. The development of catalytic asymmetric methods allows for the direct formation of optically active amino ketones from prochiral starting materials. For example, highly diastereoselective and enantioselective synthesis of γ-amino ketones has been achieved through umpolung reactions of imines with enones, facilitated by cinchona alkaloid-derived phase-transfer catalysts. nih.gov Although this applies to γ-amino ketones, the principles of using a chiral catalyst to create a stereodefined C-C bond are broadly applicable to the synthesis of other chiral amino ketones. These asymmetric catalytic transformations represent a modern and efficient strategy for accessing chiral building blocks related to this compound. nih.gov
Reaction Mechanisms and Reactivity Profiles of Dimethylamino Acetone
Electronic Properties and Their Influence on (Dimethylamino)acetone Reactivity
The electronic landscape of this compound is characterized by the interplay between the electron-donating dimethylamino group and the electron-withdrawing ketone group. This "push-pull" dynamic, where the amine group pushes electron density and the carbonyl group pulls it, defines the molecule's reactivity. rsc.org
The dimethylamino group contains a nitrogen atom with a lone pair of electrons, which confers both basic and nucleophilic properties to the molecule. cymitquimica.com This lone pair can readily donate to electron-deficient centers, initiating a variety of chemical reactions. In nucleophilic substitution reactions, for instance, the nitrogen atom acts as the nucleophile, attacking an electrophilic center to form a new chemical bond. cymitquimica.com This reactivity allows this compound to serve as a building block in the synthesis of more complex molecules. ontosight.ai The nucleophilicity of the amine is a key factor in reactions such as the Mannich reaction, where it participates in the formation of an electrophilic iminium ion intermediate. adichemistry.com
The dimethylamino group functions as a potent electron-donating group. cymitquimica.com This electronic effect plays a crucial role in stabilizing positively charged intermediates and transition states that may form during a reaction. cymitquimica.comacs.org By donating electron density, the dimethylamino group can delocalize a developing positive charge, thereby lowering the activation energy of the reaction and increasing the reaction rate. researchgate.net This stabilization is particularly important in electrophilic additions or substitution reactions where a carbocation-like transition state is involved. The ability of electron-donating groups like dimethylamino to lower the energy barrier of reactions is a well-established principle in organic chemistry. acs.org
Carbonyl Group Reactivity in this compound
The ketone functionality provides a second major site of reactivity within the this compound molecule, characterized by both the acidity of its α-hydrogens and the electrophilicity of its carbonyl carbon.
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. libretexts.org This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. libretexts.orguomustansiriyah.edu.iq In the enolate, the negative charge is delocalized between the α-carbon and the electronegative oxygen atom, with the resonance structure placing the charge on the oxygen being the most stable contributor. libretexts.org
Research indicates that the α-dimethylamino group has a marginal acidifying effect. The pKa of this compound in dimethyl sulfoxide (B87167) (DMSO) is 26.0, slightly lower than that of acetone (B3395972), which is 26.5. This suggests that deprotonation to form the enolate is slightly more favorable for this compound compared to acetone.
| Compound | pKa (in DMSO) |
|---|---|
| This compound | 26.0 |
| Acetone | 26.5 |
The formation of the enolate is central to the keto-enol tautomerism, an equilibrium between the ketone form and its isomeric enol form. libretexts.org Although this equilibrium typically favors the keto form, the enol or enolate is a crucial nucleophilic intermediate in many reactions. libretexts.orgyoutube.com
The carbon-oxygen double bond of the ketone is polarized due to the higher electronegativity of oxygen, which imparts a partial positive charge on the carbonyl carbon. uomustansiriyah.edu.iq This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. uomustansiriyah.edu.iq Enolate anions, for example, can act as carbon nucleophiles and add to the electrophilic carbonyl group of another molecule in reactions like the aldol (B89426) condensation. uomustansiriyah.edu.iq The electrophilic character of the carbonyl group can be significantly enhanced through protonation or by coordination with a Lewis acid, which increases the partial positive charge on the carbon and makes it more reactive toward even weak nucleophiles. rushim.ru
Specific Reaction Mechanisms Involving this compound
The dual reactivity of this compound makes it a valuable reagent and intermediate in organic synthesis, notably in multicomponent reactions like the Mannich and Ugi reactions.
A prime example of its utility is in the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. adichemistry.com The general mechanism involves three components: an active hydrogen compound (like a ketone), a non-enolizable aldehyde (like formaldehyde), and a secondary amine (like dimethylamine). adichemistry.com this compound can be viewed as a pre-formed Mannich base or a source for the key electrophilic intermediate.
The mechanism proceeds via two main stages:
Formation of an Iminium Ion : The amine and formaldehyde (B43269) react to form a highly electrophilic dialkyl(methylene)ammonium ion, commonly known as an iminium or Mannich ion. adichemistry.comorgsyn.org
Nucleophilic Attack : The active hydrogen compound forms an enol in acidic conditions. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. adichemistry.com This step forms the new carbon-carbon bond and, after deprotonation, yields the final product, a β-aminocarbonyl compound known as a Mannich base. adichemistry.com
Mechanistic Investigations of Mannich Reactions involving this compound-derived Intermediates
The Mannich reaction is a fundamental organic process that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. unacademy.com This three-component condensation reaction typically utilizes an amine (primary or secondary), a non-enolizable aldehyde (commonly formaldehyde), and a carbonyl compound with an active hydrogen atom. researchgate.net The resulting product is a β-aminocarbonyl compound, known as a Mannich base, and this compound is a structural example of this class of molecules. unacademy.com
The mechanism of the Mannich reaction proceeds in two primary stages, generally under acidic conditions. adichemistry.comyoutube.com
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of a secondary amine, such as dimethylamine (B145610), to formaldehyde. This is followed by protonation of the resulting hydroxyl group and subsequent dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt, an iminium cation. adichemistry.comyoutube.comscribd.com This ion is stabilized by resonance.
Nucleophilic Attack by the Enol: The carbonyl compound containing an active hydrogen, such as acetone, undergoes tautomerization under the acidic conditions to form its enol isomer. youtube.comscribd.com The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. adichemistry.com A final deprotonation step regenerates the catalyst and yields the β-aminocarbonyl product. youtube.com
While this compound is a quintessential Mannich base, its primary reactivity involves intermediates derived from it. A key reaction pathway for Mannich bases is their conversion into α,β-unsaturated carbonyl compounds. unacademy.comadichemistry.com This is typically achieved through a Hofmann elimination sequence. The Mannich base is first treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. youtube.com This salt, when treated with a base, undergoes elimination, where the quaternary ammonium group acts as a good leaving group, resulting in the formation of an α,β-unsaturated ketone. adichemistry.comyoutube.com
Oxidation Mechanisms of the Ketone Moiety in this compound
The oxidation of the ketone functionality in this compound can be understood through general mechanisms applicable to ketones, although the presence of the dimethylamino group can influence the reaction pathway. A common method for oxidizing ketones like acetone involves conversion to a dioxirane (B86890), such as dimethyldioxirane (B1199080) (DMDO), using an oxidizing agent like potassium peroxymonosulfate (B1194676) (Oxone). reddit.com
The mechanism for this type of oxidation is initiated by the nucleophilic attack of the deprotonated oxidant on the electrophilic carbonyl carbon of the ketone. reddit.com This forms a tetrahedral intermediate. Subsequent intramolecular rearrangement and cleavage of the peroxide bond lead to the formation of the three-membered dioxirane ring. reddit.com
Another potential pathway for the oxidation of compounds with amine functionalities is indirect electrochemical oxidation. nih.gov In this process, strong oxidizing species (e.g., hydroxyl radicals, chlorine species) are generated at the surface of an anode. nih.gov These reactive species then oxidize the organic molecule in the bulk solution, rather than the molecule being directly oxidized at the electrode surface. nih.gov
For this compound, the oxidation of the ketone moiety would likely follow these general principles. However, the tertiary amine group introduces additional complexity. It can act as a Lewis base, potentially coordinating with catalysts or reagents, and it is also susceptible to oxidation itself, which could lead to N-oxide formation as a competing reaction pathway. Molecular dynamics studies on the oxidation of similar ketones show that the reaction can proceed through a rebound mechanism involving radical intermediates, with the solvent playing a crucial role in determining the product distribution. comporgchem.com
Intermolecular Interactions of this compound with Other Chemical Species
This compound possesses two sites capable of acting as hydrogen bond acceptors: the lone pair of electrons on the nitrogen atom of the dimethylamino group and the lone pairs on the oxygen atom of the carbonyl group. This structure allows it to engage in various intermolecular interactions, particularly with proton donors like phenols. scbt.comwikipedia.org
The interaction between this compound and phenol (B47542) derivatives is primarily governed by hydrogen bonding. utwente.nl Phenols act as hydrogen bond donors via their acidic hydroxyl (-OH) group, while this compound acts as a hydrogen bond acceptor. Given that the tertiary amine is generally more basic than the ketone's carbonyl oxygen, the strongest hydrogen bond is expected to form between the phenolic proton and the nitrogen atom of the dimethylamino group. A secondary, weaker hydrogen bond can also form with the carbonyl oxygen.
Spectroscopic techniques are instrumental in studying these interactions.
Infrared (IR) Spectroscopy: The formation of a hydrogen bond causes a characteristic shift in the vibrational frequency of the groups involved. Specifically, the O-H stretching band of the phenol, which appears as a sharp peak in a non-polar solvent, will broaden and shift to a lower frequency (a red shift) upon interaction with this compound. mdpi.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Hydrogen bonding also affects the chemical shift of the protons involved. The proton of the phenolic hydroxyl group will experience a significant downfield shift in its ¹H NMR signal upon forming a hydrogen bond with a Lewis base like this compound. fu-berlin.de
Studies on structurally similar compounds, such as phenol derivatives containing dimethylamino groups, confirm that these interactions are based on hydrogen bonding rather than full proton transfer, especially in non-polar environments. utwente.nl The strength of this interaction is influenced by the acidity of the specific phenol derivative and the polarity of the solvent. nih.govnih.gov
Table 1: Potential Intermolecular Interactions of this compound with Phenol
| Interaction Type | This compound Group | Phenol Group | Spectroscopic Evidence |
|---|---|---|---|
| Primary Hydrogen Bond | Dimethylamino (-N(CH₃)₂) | Hydroxyl (-OH) | Significant red shift of O-H stretch in IR; downfield shift of OH proton in ¹H NMR. mdpi.comfu-berlin.de |
| Secondary Hydrogen Bond | Carbonyl (C=O) | Hydroxyl (-OH) | Minor red shift of O-H stretch in IR; potential small shift in ¹³C NMR of carbonyl carbon. tandfonline.com |
| Lewis Acid-Base Adduct | Acetone Moiety | Phenol | Acetone is known to form adducts with hard acids like phenol. wikipedia.org |
Catalytic Reaction Pathways and Selectivity in this compound Production and Conversion
Catalysis plays a crucial role in both the selective synthesis and the subsequent transformation of this compound.
Catalytic Production:
A significant pathway for the production of this compound is the catalytic amination of glycerol (B35011) with dimethylamine. rsc.orgresearchgate.net This process valorizes bio-renewable glycerol into a valuable aminoketone. The reaction is typically performed over solid acid or mixed metal oxide catalysts.
A proposed reaction mechanism involves several steps: rsc.org
Glycerol is first dehydrated on catalyst acid sites to form hydroxyacetone (B41140) (acetol).
The intermediate hydroxyacetone then undergoes amination via reaction with dimethylamine to produce this compound.
Alternatively, glycerol can be converted to acrolein, which then reacts with dimethylamine. rsc.org The selectivity towards this compound depends heavily on the nature of the catalyst and the reaction conditions.
Table 2: Catalysts for the Synthesis of this compound from Glycerol
| Catalyst | Active Phase | Support | Yield of this compound | Reference |
|---|---|---|---|---|
| Cs₂.₅H₀.₅PMo₁₂O₄₀/SiO₂ | Phosphomolybdic Acid Salt | Mesoporous Silica | 33% | rsc.org, researchgate.net |
| CuNiAlOₓ | Copper-Nickel-Aluminum Mixed Oxide | - | High Efficiency | rsc.org |
Catalytic Conversion:
This compound and its derivatives are valuable substrates for further catalytic conversions, particularly in asymmetric synthesis. One prominent example is the biocatalytic reduction of the ketone moiety to produce chiral alcohols, which are important pharmaceutical intermediates. google.com
For instance, the asymmetric reduction of 3-(dimethylamino)-1-(thiophen-2-yl)-1-acetone is achieved with high selectivity using a ketoreductase (KRED) enzyme in combination with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). google.com This chemo-enzymatic approach allows for the production of the desired (S)-alcohol enantiomer under mild reaction conditions (pH 6.8-7.0, 25-35 °C), which is a key advantage over traditional chemical reduction methods that often require metal catalysts and harsh conditions. google.com This highlights the selectivity and efficiency of catalytic pathways in the conversion of this compound-related structures.
Applications of Dimethylamino Acetone in Advanced Organic Synthesis
(Dimethylamino)acetone as a Crucial Intermediate in Pharmaceutical Synthesis
The structural attributes of this compound, specifically its reactive ketone and basic dimethylamino group, make it a valuable precursor in the pharmaceutical industry. cymitquimica.com It functions both as a key intermediate in the synthesis of established drugs and as a versatile scaffold for the development of novel therapeutic agents. rsc.orgmdpi.com
This compound is a recognized intermediate in the synthesis of Amylocaine (B1215312) hydrochloride, the first synthetic local anesthetic, which was primarily used for spinal anesthesia. chemicalbook.comwikipedia.org The synthesis of amylocaine, developed by Ernest Fourneau in 1903, involves a multi-step process where a molecule structurally related to this compound is a key component. wikipedia.org
The classical synthesis begins with chloroacetone (B47974). wikipedia.orgsmolecule.com A Grignard reaction with magnesium ethyl bromide converts chloroacetone into 1-chloro-2-methyl-butan-2-ol. wikipedia.orgsmolecule.com This intermediate is then heated with dimethylamine (B145610) to produce 1-(dimethylamino)-2-methylbutan-2-ol. wikipedia.orgsmolecule.com The final step is an esterification reaction with benzoyl chloride, which yields the amylocaine base. smolecule.comprepchem.com The hydrochloride salt is then formed for pharmaceutical use. prepchem.com While the direct starting material is chloroacetone, the formation of the dimethylamino-containing alcohol intermediate is a critical transformation that introduces the core structure related to this compound.
Table 1: Key Steps in the Synthesis of Amylocaine
| Step | Reactants | Product | Purpose |
| 1 | Chloroacetone, Magnesium ethyl bromide | 1-chloro-2-methyl-butan-2-ol | Grignard Reaction to form the tertiary alcohol. wikipedia.orgsmolecule.com |
| 2 | 1-chloro-2-methyl-butan-2-ol, Dimethylamine | 1-(dimethylamino)-2-methylbutan-2-ol | Introduction of the dimethylamino group. wikipedia.orgsmolecule.com |
| 3 | 1-(dimethylamino)-2-methylbutan-2-ol, Benzoyl chloride | Amylocaine | Esterification to form the final anesthetic compound. smolecule.comprepchem.com |
The dimethylamino functional group is a prevalent feature in many biologically active molecules and approved drugs, where it can enhance properties like solubility and bioavailability. rsc.org The this compound framework serves as a versatile scaffold in drug discovery for creating new compounds. mdpi.commdpi.com Its structure allows for modifications that can modulate biological activity, making it a useful building block for developing drugs targeting a variety of conditions, including cancer and neurological disorders. mdpi.com
For instance, the 2-pyrrolidinone (B116388) scaffold, which can be synthesized from precursors related to amino ketones, is a core component in a wide range of compounds with pharmacological properties, including anticancer and anti-inflammatory effects. mdpi.com Similarly, the dimethylaminophenyl moiety is recognized as a valuable fragment in drug design, contributing to the bioactivity of compounds with potential as anticancer agents. mdpi.com The development of novel coumarin (B35378) derivatives with a dimethylamino group has led to potent and selective acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases. researchgate.net The versatility of the dimethylamino group, as found in this compound, allows it to be incorporated into diverse molecular structures, such as aza-acridines, to generate new anticancer drug candidates. mdpi.com
Building Block in the Synthesis of Complex Heterocyclic Systems
This compound and its derivatives are highly useful building blocks for constructing a wide array of complex heterocyclic systems. researchgate.net The presence of both a nucleophilic amino group and an electrophilic ketone functionality allows for a variety of cyclization strategies.
Dialkyl acetone-1,3-dicarboxylates and their (dimethylamino)methylidene derivatives are particularly versatile precursors for creating five- and six-membered heterocycles and their fused analogs. researchgate.netresearchgate.net These intermediates can be transformed into a range of heterocyclic structures, including:
Pyridin-4(1H)-ones researchgate.net
Pyrazolo[4,3-c]pyridine derivatives researchgate.net
1,6-Naphthyridine derivatives researchgate.net
Pyranopyrimidines rsc.org
Isoxazoline derivatives misuratau.edu.ly
For example, a simple two-step synthesis transforms dimethyl acetone-1,3-dicarboxylate derivatives into polysubstituted 1,6-naphthyridine-8-carboxylates. researchgate.net In another application, the reaction of 4-(N,N-dimethylamino)benzylidene acetylacetone (B45752) with hydroxylamine (B1172632) hydrochloride yields a mixture of Z-5-hydroxy-2-isoxazoline and cis-2-isoxazoline oxime, demonstrating the utility of the dimethylamino-functionalized backbone in constructing these heterocycles. misuratau.edu.ly The reactivity of the dimethylamino group often allows it to act as a good leaving group in substitution and cyclization reactions, facilitating the formation of the final heterocyclic ring system. arkat-usa.org
Contributions to Agrochemical and Fine Chemical Manufacturing
The utility of this compound extends beyond the pharmaceutical sector into the manufacturing of agrochemicals and other fine chemicals. cymitquimica.com Its role as a versatile intermediate is valued in these industries for building complex molecular structures efficiently.
A notable application is in the synthesis of 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine. google.com This compound is an important intermediate in the production of certain herbicides. google.com The synthesis involves the reaction of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (B1265455) with sodium methoxide (B1231860) and monomethylamine, showcasing how the dimethylamino moiety can be incorporated to create value-added agrochemical products. google.com The general reactivity of this compound, stemming from its basic dimethylamino group and potential for nucleophilic reactions, makes it a valuable component in the broader fine chemicals industry. cymitquimica.com
Utility in the Preparation of Specialized Reagents and Ligands
The dimethylamino group within this compound is a key feature that allows for its use in the preparation of specialized ligands for metal catalysis. This nitrogen-containing functional group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.
For example, ligands incorporating a (dimethylamino)ethyl-substituted structure have been synthesized for use in copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net A tris-amine tridentate Cu-ligand (TDETA) with terminal (dimethylamino)ethyl substitution demonstrates excellent solubility and catalytic activity. researchgate.net Similarly, bidentate ligands derived from terpene-based structures and N,N-dimethylethane-1,2-diamine have been used to form palladium complexes. sci-hub.se The coordination of the dimethylamino group to the palladium center is a critical feature of these complexes. sci-hub.se The ability to form stable complexes with transition metals makes reagents derived from dimethylamino-containing precursors valuable in various catalytic processes. um.es
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
This compound is a valuable component in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. scispace.com MCRs are prized in organic synthesis, particularly in drug discovery, for their ability to rapidly generate libraries of structurally diverse compounds.
This compound can be employed in the Ugi reaction, a well-known MCR that produces amides or peptidomimetics. The integration of this compound or its derivatives into MCRs streamlines synthetic pathways, reduces waste, and saves time compared to traditional multi-step syntheses. This approach has been used to synthesize a variety of heterocyclic systems, such as substituted pyridines and pyranopyrimidines, in a one-pot fashion. rsc.orgscispace.com The efficiency and high atom economy of MCRs make them a powerful tool for modern organic synthesis, and the reactivity of this compound makes it a suitable candidate for inclusion in these sophisticated reactions.
Computational Chemistry and Theoretical Investigations of Dimethylamino Acetone
Quantum Chemical Studies on (Dimethylamino)acetone Structure and Electronic Properties
Quantum chemical methods are instrumental in understanding the intrinsic properties of this compound, such as its three-dimensional shape and the distribution of electrons within the molecule.
Table 1: Representative DFT Calculation Parameters for Amine and Ketone Systems
| Parameter | Typical Value/Method | Significance |
| Functional | B3LYP, M06, PBE1PBE | Approximates the exchange-correlation energy in DFT, influencing accuracy. karazin.ua |
| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. beilstein-journals.org |
| Calculated Property | Optimized Geometry, Energy | Predicts the most stable 3D structure and its relative energy. ias.ac.in |
| Calculated Property | Dipole Moment | Quantifies the separation of positive and negative charges in the molecule. ias.ac.in |
This table represents typical parameters used in DFT studies of organic molecules containing functionalities similar to this compound and is for illustrative purposes.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. researchgate.net The HOMO is the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. yyu.edu.trresearchgate.net
A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net In molecules with electron-donating groups (like dimethylamino) and electron-withdrawing groups, the HOMO is often localized on the donor portion, and the LUMO on the acceptor portion, facilitating intramolecular charge transfer upon excitation. ias.ac.inresearchgate.net Analysis of FMOs can predict how this compound will interact with other reagents; its nitrogen atom and carbonyl oxygen are expected to be key sites for electrophilic and nucleophilic attacks, respectively. The electron-donating nature of the dimethylamino group influences reactivity, often stabilizing positive charges that form during reaction mechanisms. cymitquimica.com
Table 2: Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Property | Significance in Reactivity |
| HOMO | Energy Level (eV) | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). yyu.edu.tr |
| LUMO | Energy Level (eV) | Lower energy indicates a greater tendency to accept electrons (electrophilicity). yyu.edu.tr |
| HOMO-LUMO Gap | Energy Difference (eV) | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
Note: The values in this table are illustrative for a generic molecule and demonstrate the concepts of FMO analysis.
Theoretical Modeling of Reaction Mechanisms Involving this compound
Theoretical modeling is essential for mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates and the energy required to overcome reaction barriers.
Computational chemistry can map the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state—the highest energy point on the reaction pathway—and calculating its energy relative to the reactants. This energy difference is the activation barrier, which determines the reaction rate.
A prominent reaction involving a structure similar to this compound is the Mannich reaction, where an enolizable carbonyl compound (like acetone), a secondary amine (like dimethylamine), and a non-enolizable aldehyde (like formaldehyde) react to form a β-aminocarbonyl compound. adichemistry.com Theoretical studies of this mechanism would involve calculating the energetics of the initial formation of an iminium ion from dimethylamine (B145610) and formaldehyde (B43269). Subsequently, the reaction of the acetone (B3395972) enol with this iminium ion is modeled to find the transition state for the carbon-carbon bond-forming step. adichemistry.com Such calculations can reveal the precise geometry of the molecules as they approach and react, providing a level of detail that is often inaccessible through experiment alone.
When a reaction can produce multiple isomers, theoretical modeling can predict and explain why one product is formed in favor of another (regioselectivity and stereoselectivity). For reactions involving this compound, such as an aldol (B89426) or Mannich-type reaction, the initial step is the formation of an enol or enolate. Acetone is a symmetrical ketone, but if a substituted acetone were used, theoretical calculations could determine which of the α-carbons is more likely to react by comparing the activation barriers for the different possible pathways.
In the case of reactions of tertiary amines with electrophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), a zwitterionic intermediate is often postulated. cdnsciencepub.com Theoretical calculations can be used to investigate the stability of such intermediates and the transition states for subsequent steps, such as intramolecular rearrangements, which dictate the final product structure. cdnsciencepub.com
Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Landscapes
While quantum chemical calculations are excellent for isolated molecules or simple reaction systems, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic liquid-phase environment over time. researchgate.netnih.gov
MD simulations model the motions and interactions of a large number of molecules, including the solute (this compound) and the surrounding solvent molecules. rsc.orgiastate.edu These simulations can reveal how the solvent influences the conformational landscape of this compound—that is, the different shapes the molecule can adopt through rotation around its single bonds. The presence of a solvent can stabilize certain conformations over others through interactions like hydrogen bonding or dipole-dipole forces.
For example, MD simulations could be used to study the hydration of this compound, showing how water molecules arrange themselves around the polar carbonyl group and the basic nitrogen atom. This provides insight into its solubility and how the solvent might mediate its reactions. acs.org Simulations of acetone in various environments have been used to calculate properties like diffusion coefficients and to understand its behavior under different conditions, demonstrating the power of MD to link molecular-level dynamics to macroscopic properties. nih.goviastate.edu
Ab Initio and Semi-Empirical Methods for Spectroscopic Property Predictions
The theoretical investigation of this compound through computational chemistry provides profound insights into its electronic structure and dynamic behavior, which are directly linked to its spectroscopic properties. By employing a range of computational methods, from first-principles ab initio techniques to faster semi-empirical approaches, it is possible to predict and interpret the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These predictions are invaluable for assigning experimental spectra and understanding the underlying molecular phenomena.
Ab Initio Methods
Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for predicting spectroscopic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely utilized.
Vibrational Spectroscopy (IR): The prediction of IR spectra relies on calculating the vibrational frequencies of the molecule. This is typically done by first optimizing the molecular geometry to find a stable energy minimum. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. For molecules like acetone, DFT methods, such as B3LYP with basis sets like 6-311++G(3df,3pd), have shown excellent agreement with experimental vibrational wavenumbers. researchgate.net Similar accuracy would be expected for this compound. Anharmonic corrections, often computed using methods like Vibrational Second-Order Perturbation Theory (VPT2), can further refine the predicted frequencies, bringing them closer to experimental values. researchgate.net The far-infrared region, which includes complex torsional modes of the methyl groups, can also be analyzed using high-level ab initio calculations to understand low-frequency vibrations. researchgate.netresearchgate.net
A hypothetical table of predicted IR frequencies for this compound, based on typical DFT calculations, is presented below.
Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound using DFT (B3LYP/6-31G(d))
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1715 | Carbonyl stretch |
| νas(CN) | 1250 | Asymmetric C-N stretch |
| νs(CN) | 1050 | Symmetric C-N stretch |
| δ(CH₃) | 1450-1360 | Methyl group bending |
| ν(C-C) | 950 | C-C skeletal stretch |
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors. nih.govd-nb.info The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The accuracy of these predictions can be significantly enhanced by considering the effects of different conformers and by using continuum solvation models to simulate the solvent environment, as solvents can notably influence chemical shifts. nih.govresearchgate.net For complex organic molecules, DFT calculations have become an integral part of assigning complex NMR spectra. nih.gov
Below is an illustrative table of predicted NMR chemical shifts for this compound.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT/GIAO
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Hypothetical) |
|---|---|---|
| ¹³C (C=O) | 208.0 | s |
| ¹³C (CH₂) | 65.0 | t |
| ¹³C (N(CH₃)₂) | 45.0 | q |
| ¹H (CH₂) | 3.10 | s |
| ¹H (N(CH₃)₂) | 2.30 | s |
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.nettandfonline.com By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λ_max). The choice of functional is critical; for molecules with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP are often employed alongside standard hybrid functionals like B3LYP. researchgate.netkarazin.ua Solvatochromic effects, the change in absorption color with solvent polarity, can be modeled using approaches like the Polarizable Continuum Model (PCM). jlu.edu.cn
An example of predicted UV-Vis absorption data is shown below.
Table 3: Illustrative Predicted UV-Vis Absorption for this compound using TD-DFT
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.05 | n → π* |
| S₀ → S₂ | 230 | 0.12 | π → π* |
Semi-Empirical Methods
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), are based on the neglect of diatomic differential overlap (NDDO) approximation. nih.gov These methods are computationally much less expensive than ab initio techniques because they replace many of the complex integrals with parameters derived from experimental data. slideserve.com
While they are powerful for quickly calculating ground-state geometries and heats of formation for large organic molecules, their accuracy in predicting spectroscopic properties is generally lower than that of DFT or MP2. nih.govslideserve.com They can provide qualitative insights and are useful for initial conformational searches or for studying very large systems where higher-level calculations are not feasible. For excited-state properties, semi-empirical methods combined with configuration interaction (CI), such as ZINDO/S, have been specifically developed and can provide reasonable estimates of UV-Vis spectra for certain classes of molecules. karazin.ua However, modern orthogonalization-corrected methods (e.g., OM2, OM3) combined with multi-reference configuration interaction (MRCI) show improved performance for excited states over standard semi-empirical approaches. acs.org
Advanced Analytical Methodologies for the Research of Dimethylamino Acetone
Spectroscopic Techniques for Structural Characterization and Reaction Monitoring
Spectroscopy is a cornerstone in the analysis of (Dimethylamino)acetone, providing fundamental insights into its atomic and molecular structure, bond vibrations, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Product Identification
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive identification and the assessment of sample purity. researchgate.netuobasrah.edu.iq The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR allows for the assignment of each proton in the molecule. pitt.edusigmaaldrich.com Similarly, ¹³C NMR provides data on the carbon skeleton.
In the context of reaction monitoring, NMR can track the disappearance of starting materials and the appearance of the this compound product. It is also highly effective for identifying isomers or byproducts. For instance, in reactions where alternative products might form, distinct NMR signals would indicate their presence. acs.org Techniques like 1D and 2D NOESY/EXSY can be employed to study dynamic processes such as the equilibration between different isomers or conformers at room temperature. acs.org The choice of deuterated solvent can influence the chemical shifts, and comprehensive tables of shifts in various solvents are available to aid in impurity identification. sigmaaldrich.comacs.org
Table 1: Typical NMR Spectroscopic Data for this compound (C₅H₁₁NO) Note: Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration.
| Nucleus | Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | -CH₃ (Ketone) | ~2.1 | Singlet (s) | Represents the three protons of the acetyl group. |
| ¹H | -CH₂ - | ~3.1 | Singlet (s) | Represents the two protons of the methylene (B1212753) group adjacent to the nitrogen and carbonyl groups. |
| ¹H | -N(CH₃ )₂ | ~2.2 | Singlet (s) | Represents the six protons of the two methyl groups attached to the nitrogen atom. |
| ¹³C | -C H₃ (Ketone) | ~27 | Quartet (q) in coupled spectrum | Acetyl carbon. |
| ¹³C | -C H₂- | ~65 | Triplet (t) in coupled spectrum | Methylene carbon. |
| ¹³C | -N(C H₃)₂ | ~45 | Quartet (q) in coupled spectrum | Dimethylamino carbons. |
| ¹³C | C =O | ~208 | Singlet (s) in coupled spectrum | Carbonyl carbon, typically showing a low intensity. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. nist.gov The molecular formula of this compound is C₅H₁₁NO, corresponding to a monoisotopic mass of approximately 101.084 Da. uni.lu
In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is the intact molecule with one electron removed. The peak corresponding to this ion in the mass spectrum confirms the molecular weight. libretexts.org This molecular ion is often unstable and undergoes fragmentation through predictable pathways. For this compound, key fragmentation processes include:
Alpha-cleavage: The bond between the carbonyl carbon and the adjacent methylene carbon can break, leading to the formation of a stable acylium ion [CH₃C≡O]⁺ at m/z 43. This is often the base peak in the spectrum of ketones. libretexts.org
Cleavage of the C-N bond: The bond between the methylene carbon and the nitrogen atom can break, resulting in fragments corresponding to the loss of the dimethylamino group or the acetylmethyl group. A characteristic peak for aliphatic amines is the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58 through cleavage alpha to the nitrogen atom. docbrown.info
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Formula | Calculated m/z | Description |
| [M]⁺• | [C₅H₁₁NO]⁺• | 101.084 | Molecular Ion |
| [M+H]⁺ | [C₅H₁₂NO]⁺ | 102.091 | Protonated Molecule |
| [M+Na]⁺ | [C₅H₁₁NNaO]⁺ | 124.073 | Sodium Adduct |
| Fragment | Formula | m/z | Potential Origin |
| [CH₂N(CH₃)₂]⁺ | [C₃H₈N]⁺ | 58 | Alpha-cleavage at the C-C bond adjacent to the nitrogen. |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Alpha-cleavage at the C-C bond adjacent to the carbonyl group. |
Data sourced from PubChemLite predictions and general fragmentation principles. uni.lulibretexts.orgdocbrown.info
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrations of chemical bonds. azom.comresearchgate.net These methods are excellent for identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1715-1730 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations from the methyl and methylene groups, and C-N stretching vibrations. upb.ro
Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. sacher-laser.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=O stretch would also be a prominent feature in the Raman spectrum. Studies on aqueous solutions of acetone (B3395972) using Raman spectroscopy have revealed shifts in vibrational frequencies that provide insight into intermolecular interactions like hydrogen bonding. wiley.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch | Ketone | 1715 - 1730 | Strong | Strong |
| C-H Stretch (sp³) | Alkyl | 2850 - 3000 | Medium-Strong | Strong |
| C-N Stretch | Amine | 1000 - 1250 | Medium | Medium-Weak |
| C-C-N Stretch/Deformation | Skeleton | 800 - 1000 | Medium | Medium |
| CH₂/CH₃ Bend | Alkyl | 1350 - 1470 | Medium | Medium |
FT-IR spectroscopy is a highly effective technique for investigating intermolecular interactions involving this compound. chemicalbook.com Changes in the position and shape of absorption bands, particularly the C=O stretching band, can indicate the formation of hydrogen bonds or other associations. For example, research has shown that this compound interacts with phenol (B47542) derivatives in carbon tetrachloride, an interaction that was investigated using FT-IR. chemicalbook.com In such an interaction, the carbonyl oxygen of this compound can act as a hydrogen bond acceptor, causing a shift of the C=O stretching frequency to a lower wavenumber (a red shift). Similarly, the O-H stretching band of the phenol would also be perturbed. This approach is widely used to study solute-solvent interactions and the formation of molecular complexes. nih.govacs.org
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scribd.com For this compound, the most prominent feature in its UV-Vis spectrum is the n → π* (n-to-pi-star) transition associated with the carbonyl group. This is a relatively weak, symmetry-forbidden transition that involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. pitt.edu This absorption typically occurs in the region of 270-290 nm for simple ketones like acetone. ias.ac.in
The position of this absorption maximum (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism. ias.ac.in In polar, protic solvents (like water or ethanol), the non-bonding electrons on the oxygen are stabilized by hydrogen bonding. This stabilization increases the energy gap between the n and π* orbitals, resulting in a shift of the absorption to a shorter wavelength (a hypsochromic or blue shift). ias.ac.in The presence of the dimethylamino group, an electron-donating group, may slightly influence the electronic transitions compared to a simple ketone. While there is no extended conjugation in this compound, intramolecular charge-transfer (CT) interactions can be studied in more complex molecules containing similar donor-acceptor moieties. core.ac.uk
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore | Typical λ_max (nm) | Solvent Effect |
| n → π | C=O (Ketone) | ~270-290 | Hypsochromic (blue) shift with increasing solvent polarity. |
| σ → σ | C-C, C-H, C-N | < 200 | Generally less sensitive to solvent polarity. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of this compound. A specific reverse-phase (RP-HPLC) method has been developed for its separation. sielc.com This method utilizes a stationary phase like Newcrom R1 and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification and purity determination. researchgate.netresearchgate.net
Table 5: Example HPLC Conditions for this compound Separation
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Purity assessment, separation from impurities, pharmacokinetic studies |
| Based on a method by SIELC Technologies. sielc.com |
Gas Chromatography (GC): Given its volatility (boiling point ~119-120 °C), this compound is also well-suited for analysis by GC. chemicalbook.com In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) would provide high sensitivity for this organic analyte, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive peak identification based on both retention time and mass spectrum. nist.govsigmaaldrich.com GC is a powerful tool for assessing purity and quantifying volatile impurities. avantorsciences.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Process Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques essential for the process analysis of this compound. They allow for the quantification of the target analyte and the monitoring of impurities in reaction mixtures and final products.
Gas Chromatography (GC) is particularly suitable for the analysis of volatile compounds like this compound. chromatographyonline.comnist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity. chromatographyonline.com For the analysis of amines, which can exhibit poor peak shape on standard columns, derivatization is often employed to improve chromatographic performance. copernicus.orgnih.gov For instance, dimethylamine (B145610) can be derivatized with benzoyl chloride to form N,N-dimethylbenzamide, which is then analyzed by GC-MS. nih.gov Headspace GC is another valuable technique, especially for analyzing volatile amines in various matrices, as it minimizes sample preparation and potential interferences. researchgate.netscirp.org
High-Performance Liquid Chromatography (HPLC) offers versatility for analyzing this compound, which, as a polar basic compound, can be challenging to retain on traditional reversed-phase columns. sielc.comhelixchrom.com Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, provides a robust solution for retaining and separating such amines. helixchrom.com The retention can be fine-tuned by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer pH, and buffer concentration. helixchrom.com For compounds lacking a UV chromophore, derivatization or the use of detectors like an Evaporative Light Scattering Detector (ELSD) is necessary. helixchrom.com Pre-column derivatization with agents like dansyl chloride or salicylaldehyde (B1680747) can be used to introduce a UV-active moiety, enabling sensitive detection. researchgate.netoup.com
A specific HPLC method for the separation of 1-(Dimethylamino)acetone utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS Compatibility | Phosphoric acid can be replaced with formic acid | sielc.com |
| Application | Analytical and preparative separation, impurity isolation | sielc.com |
Table 2: GC Method Parameters for Analysis of Related Amines
| Parameter | Description | Reference |
|---|---|---|
| Technique | Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) | researchgate.net |
| Application | Analysis of volatile amines (e.g., dimethylamine) in water | researchgate.net |
| Advantages | Superior to direct GC for volatile amines, no distillation needed | researchgate.net |
| Derivatization | Use of benzoyl chloride for dimethylamine analysis by GC-MS | nih.gov |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. While the direct crystallographic analysis of this compound itself may be challenging due to its low melting point, the technique is extensively applied to its derivatives. This is particularly valuable in confirming the structure of products resulting from reactions involving this compound or its structural motifs.
Research has shown the use of X-ray diffraction to determine the structures of various heterocyclic systems synthesized from (dimethylamino)methylidene derivatives of dialkyl acetone-1,3-dicarboxylates. researchgate.net These derivatives, prepared from precursors like diethyl acetone-1,3-dicarboxylate and N,N-dimethylformamide dimethylacetal, serve as versatile building blocks in organic synthesis. researchgate.net The precise atomic arrangement, bond lengths, and bond angles obtained from X-ray analysis provide definitive proof of the synthesized molecular structures. researchgate.netjbarbiomed.com
For example, single crystals of (E)-9-(N,N-Dimethylaminomethylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one, a derivative featuring the dimethylaminomethylidene group, were grown from an acetone solution, and their structure was elucidated using X-ray diffraction. jbarbiomed.com This analysis confirmed the E-configuration of the double bond and the planar nature of the heterocyclic rings. jbarbiomed.com Similarly, the structures of various novel phenothiazine (B1677639) derivatives containing a dimethylamino group have been confirmed by X-ray crystallography, providing insights into their molecular conformation. researchgate.net
The data obtained from X-ray crystallography, often deposited in crystallographic databases, serves as a crucial reference for understanding reaction mechanisms and structure-activity relationships. jbarbiomed.com
Advanced hyphenated techniques for complex mixture analysis
The analysis of this compound in complex matrices, such as reaction mixtures or biological samples, often requires the enhanced separation power and detection sensitivity provided by hyphenated analytical techniques. ajrconline.orgnih.gov These methods couple a separation technique, typically chromatography, with a powerful detection technique, most commonly mass spectrometry (MS). chromatographyonline.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical and chemical analysis. nih.govresearchgate.net It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net For the analysis of this compound, LC-MS is particularly advantageous. A reverse-phase HPLC method for 1-(Dimethylamino)acetone can be made compatible with MS detection by using a volatile mobile phase additive like formic acid instead of phosphoric acid. sielc.com This allows for the direct coupling of the HPLC system to the mass spectrometer, enabling precise mass determination and structural confirmation of the analyte and any related impurities. sielc.comresearchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is used for the trace analysis of genotoxic impurities or metabolites in complex environments. chromatographyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds. chromatographyonline.com It provides excellent separation and structural information. The NIST Chemistry WebBook lists mass spectral data for 2-Propanone, 1-(dimethylamino)-, which is essential for its identification in GC-MS analysis. nist.gov For trace analysis of amines in environmental or pharmaceutical samples, derivatization is often performed prior to GC-MS analysis to improve volatility and chromatographic behavior. copernicus.orgnih.gov Headspace GC-MS is a powerful variant that is highly effective for the analysis of volatile organic compounds, including amines, in water or other matrices, offering high recovery and sensitivity. researchgate.net
The coupling of separation and spectroscopic techniques, or "hyphenation," provides a level of analytical detail that is often unattainable by either technique alone, making it essential for advanced research and quality control. ajrconline.orgnih.gov
Biological Activity and Biomedical Applications of Dimethylamino Acetone Derivatives
(Dimethylamino)acetone as a Core Structure for Biologically Active Moleculesturkjps.org
This compound's structure is a key building block in the development of novel therapeutic agents. ontosight.ai The presence of the dimethylamino group, a common pharmacophore, allows for the modulation of biological targets, making its derivatives candidates for treating a range of diseases. researchgate.netnih.gov The versatility of this scaffold is evident in its use to create compounds with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. researchgate.netnih.gov
Antimicrobial Activity of Dimethylamine-Containing Compoundsturkjps.orgnih.govnih.gov
Derivatives of dimethylamine (B145610) have demonstrated significant potential in combating infectious diseases, particularly bacterial infections. researchgate.netrsc.orgnih.gov The incorporation of the dimethylamino group into various molecular frameworks can enhance their antimicrobial efficacy.
For instance, studies on piperidin-4-one derivatives have shown that compounds like 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one exhibit notable antibacterial activity against various strains. biomedpharmajournal.org Similarly, the synthesis of novel pyrazole (B372694) derivatives has yielded compounds with considerable antimicrobial potency. orientjchem.org Thiophene derivatives containing a dimethylamino moiety have also been evaluated for their antimicrobial activity, with some showing greater potency than standard drugs against certain bacteria. nih.gov Furthermore, research into flavonoid derivatives, such as those derived from 3-hydroxy-4'-dimethylamino flavone, has revealed high activity against several types of fungi. researchgate.net
| Compound Class | Specific Derivative Example | Target Microorganism | Observed Activity |
| Piperidin-4-one Derivatives | 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | Various bacterial strains | Significant antibacterial activity biomedpharmajournal.org |
| Pyrazole Derivatives | (2E)‐N'‐[(1Z)‐(5‐chloro‐3‐methyl‐1‐phenylpyrazol‐4‐yl)methylidene]‐2‐cyano‐3‐(dimethylamino)prop‐2‐enehydrazide | Various microorganisms | Antimicrobial potency orientjchem.org |
| Thiophene Derivatives | Ethyl 5-(1,1-Dicyano-4-(dimethylamino)buta-1,3-dien-2-yl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | Pseudomonas aeruginosa | More potent than gentamicin (B1671437) nih.gov |
| Flavonoid Derivatives | Derivatives of 3-hydroxy-4'-dimethylamino flavone | Aspergillus flavus, Acremonium strictum, Penicillium expansum | High antifungal activity researchgate.net |
Anti-inflammatory and Analgesic Potentialturkjps.orgnih.gov
The dimethylamino functional group has been incorporated into various molecular structures to explore their anti-inflammatory and analgesic properties. Research has shown that certain dimethylamine derivatives can effectively reduce inflammation and alleviate pain in preclinical models.
One study investigated the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating its potent activity. biomedpharmajournal.orgresearchgate.net Another area of research has focused on 4-dimethylamino chalcone (B49325) (DMAC), which has shown acute antinociceptive effects and the ability to attenuate neuropathic pain. researchgate.net Additionally, derivatives of cubebin, including an aminated derivative with a dimethylethylamine group, have been found to possess enhanced analgesic and anti-inflammatory activities compared to the parent compound. nih.gov The synthesis of 2-substituted 3-acetic acid benzimidazole (B57391) derivatives has also yielded compounds with significant analgesic and anti-inflammatory potential. rjpbcs.com
| Compound/Derivative | Model/Test | Key Finding |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin arthritis model, acetic writhing test | Pronounced anti-inflammatory and analgesic effects biomedpharmajournal.orgresearchgate.net |
| 4-dimethylamino chalcone (DMAC) | Formalin and hot plate tests, vincristine-induced peripheral neuropathy | Acute antinociceptive effect and attenuation of neuropathic pain researchgate.net |
| (-)-O-dimethylethylamine cubebin | Acetic acid-induced writhing, carrageenan-induced paw edema | Enhanced analgesic and anti-inflammatory activity nih.gov |
| 2-((Dimethylamino styryl)-3 acetic acid)-benzimidazole | Acetic acid-induced writhing model | Significant analgesic activity rjpbcs.com |
Anticancer Research Involving Dimethylamine Derivativesturkjps.orgresearchgate.net
The dimethylamino group is a feature in several compounds investigated for their anticancer activity. researchgate.netrsc.orgnih.gov Its presence can influence the compound's ability to interact with biological targets involved in cancer progression.
Research into xanthone (B1684191) derivatives has shown that the addition of a dimethylamino side-chain can enhance anticancer activity. mdpi.com For example, aminoalkoxylated benzo[b]xanthones with a dimethylamino group have demonstrated potent anticancer effects against various cell lines. mdpi.com Similarly, derivatives of 4-(dimethylamino)phenyl-5-oxopyrrolidine have been synthesized and evaluated for their effects on cancer cell colony formation and migration. mdpi.com Acridine derivatives, some of which include a dimethylamino group, are another class of compounds that have been extensively studied for their antitumor properties, with some advancing to clinical studies. rsc.org
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Key Finding |
| Xanthone Derivatives | Aminoalkoxylated benzo[b]xanthone with a dimethylamino group | HepG2, Bel-7402, HeLa, MGC-803, CNE | Potent anticancer activity mdpi.com |
| 4-(Dimethylamino)phenyl-5-oxopyrrolidine Derivatives | 5-chloro and 5-methylbenzimidazole (B147155) derivatives | Panc-1, MDA-MB-231 | Active against both cell lines mdpi.com |
| Acridine Derivatives | N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) | Various | Entered clinical studies rsc.org |
Structure-Activity Relationship (SAR) Studies of this compound Analoguesnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided insights into how structural modifications influence biological activity.
In the context of antimicrobial agents, SAR studies on sesquiterpene lactones revealed that semi-synthetic dimethylamino derivatives showed improved in vitro activity against Trypanosoma brucei rhodesiense. mdpi.com For anticancer agents, SAR studies on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D inhibitors showed that replacing a morpholine (B109124) group with a dimethylamine group increased activity, suggesting that polarity and steric factors play a role. acs.org In the development of 5-HT6 receptor antagonists, SAR of pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines indicated that the inclusion of a dimethylamino group had a negligible effect on antagonistic potency compared to the prototype. researchgate.net Furthermore, SAR studies on 4H-chromene derivatives as agents against multidrug resistance in cancer revealed that N,N-dimethylated analogues could be synthesized from corresponding N-methylated precursors. nih.gov
Pharmacological Significance of Related Dimethylamine Derivatives in Drug Discoveryturkjps.org
The dimethylamine moiety is a key pharmacophore found in a variety of FDA-approved drugs, highlighting its importance in drug discovery and development. researchgate.netrsc.orgnih.gov Derivatives of dimethylamine exhibit a broad spectrum of pharmacological activities, including antihistaminic, antibiotic, anticancer, and analgesic properties. researchgate.netnih.gov Their chemical structure allows for the modulation of diverse biological targets, making them valuable for treating numerous diseases. researchgate.netrsc.orgnih.gov
The versatility of dimethylamine derivatives extends to their use in drug delivery systems, prodrug design, and molecular imaging, further enhancing their utility in medicinal chemistry. researchgate.netrsc.org The development of synthetic methodologies, such as the use of homogeneous iridium catalysts for the dimethylamination of primary alcohols, facilitates the creation of structurally diverse N,N-dimethylamine derivatives, including biologically active molecules. researchgate.net
Biological Interactions and Target Modulation Studies of this compound-Derived Scaffolds
The development of novel fluorescent scaffolds is essential for studying biological processes in living cells. core.ac.uk this compound-derived scaffolds can be designed to interact with specific biological targets and modulate their function, with changes in fluorescence providing a means to monitor these interactions. core.ac.uk
For instance, quinoline-based "core" scaffolds containing a dimethylamino group have been developed for generating libraries of fluorescent molecules. core.ac.uk These scaffolds can be functionalized to optimize their photophysical properties for applications such as multi-color live-cell imaging. core.ac.uk Furthermore, extracellular matrix (ECM)-derived scaffolds, which contain a variety of biological molecules, are known to influence cell behavior by interacting with cell surface receptors and modulating signaling pathways. nih.gov The principles of target modulation observed with these complex biological scaffolds can inform the design of synthetic this compound-derived scaffolds aimed at specific cellular interactions.
Future Perspectives and Challenges in Dimethylamino Acetone Research
Development of Sustainable and Environmentally Benign Synthesis Routes
A significant challenge in modern chemistry is the development of synthetic pathways that are both efficient and environmentally friendly. For (dimethylamino)acetone and other β-aminoketones, research is increasingly focused on "green" chemistry principles, which prioritize the use of non-toxic catalysts, renewable resources, and energy-efficient conditions.
One promising avenue is the use of glycerol (B35011), a bio-renewable feedstock, for the synthesis of this compound. rsc.org Researchers have reported the direct amination of glycerol with dimethylamine (B145610) using a phosphomolybdic acid catalyst to produce this compound. rsc.org Another study demonstrated the synthesis of this compound from glycerol using a Cs2.5H0.5PMo12O40 catalyst supported on mesoporous silica. rsc.org These methods represent a shift away from petroleum-based feedstocks towards more sustainable starting materials. acs.org
The development of green catalysts is another key area. Traditional methods often rely on harsh reagents, but recent studies have shown the efficacy of benign catalysts for aminoketone synthesis. These include:
Saccharose: Used as a homogeneous catalyst in a one-pot, three-component Mannich reaction to form β-aminoketones in a water/ethanol (B145695) mixture at room temperature. researchgate.net
Maleic Acid: Employed as an inexpensive and green homogeneous catalyst for the synthesis of β-amino ketones in ethanol, offering mild reaction conditions and high yields. scispace.com
Zirconium Oxychloride (ZrOCl₂·8H₂O): Acts as an efficient, reusable, and environmentally benign catalyst for Mannich-type reactions under solvent-free conditions. organic-chemistry.org
Water-Tolerant Catalysts: Organoantimony(III) halides have been used as Lewis acid catalysts that are tolerant to water, enabling stereoselective Mannich reactions in aqueous media. rsc.org
Solvent-free reaction conditions also contribute to greener synthesis protocols by reducing waste and simplifying purification. organic-chemistry.org The move towards such methodologies highlights a commitment to reducing the environmental footprint of chemical production. researchgate.netscispace.com
| Catalyst System | Starting Materials | Key Advantages | Reference(s) |
| Cs₂.₅H₀.₅PMo₁₂O₄₀/Silica | Glycerol, Dimethylamine | Utilizes renewable feedstock | rsc.orgrsc.org |
| Saccharose | Aromatic Aldehydes, Anilines, Acetophenone | Green, homogenous catalyst; mild conditions | researchgate.net |
| Maleic Acid | Acetophenones, Aromatic Aldehydes, Aromatic Amines | Inexpensive, green catalyst; simple work-up | scispace.com |
| Zirconium Oxychloride | Aldehydes, Anilines, Ketones | Environmentally benign, reusable, solvent-free | organic-chemistry.org |
| Organoantimony(III) Halides | Cyclohexanone, Anilines, Aldehydes | Water-tolerant Lewis acid; high stereoselectivity | rsc.org |
Design of Novel Catalytic Systems for Efficient this compound Transformations
The efficiency and selectivity of reactions involving this compound are largely dependent on the catalytic system employed. The design of novel catalysts that can facilitate specific transformations under mild conditions is a major research focus. Because primary and secondary amines can react with ketones, most aminocarbonyl compounds, like this compound, feature tertiary amines. wikipedia.org Their synthesis often involves the amination of α-haloketones. wikipedia.org
Recent breakthroughs in catalysis for aminoketone synthesis include:
Copper-Catalyzed Amination: A novel method using copper catalysts for the electrophilic amination of cyclopropanols provides a route to β-aminoketones under mild conditions, tolerating a wide range of functional groups that are often problematic in traditional Mannich reactions. acs.org
Nanomagnetic Catalysis: A nano-magnetic catalyst, Fe₃O₄@Qs/Ni(II), has been developed for the one-pot synthesis of β-aminoketones. rsc.org This catalyst is easily separable and recyclable, adding to its efficiency and sustainability. rsc.org
Rhodium-Based Asymmetric Catalysis: For the synthesis of chiral α-aminoketones, rhodium(I) diphosphine complexes have been used for the highly enantioselective hydrogenation of α-amino enones. rsc.org Additionally, tandem reactions using rhodium salts combined with chiral ligands have been developed to produce all possible stereoisomers of α-aminoketones. acs.org
Silica-Supported Catalysts: Silica-supported rare earth metal chlorides, such as terbium chloride, have proven effective for the one-pot synthesis of multiaryl-substituted β-amino ketone compounds, offering mild conditions and reusability. sioc-journal.cn
These advanced catalytic systems offer greater control over reaction outcomes, including stereoselectivity, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules. organic-chemistry.orgacs.org The challenge lies in developing catalysts that are not only highly active and selective for transformations involving this compound but are also cost-effective and stable for industrial applications.
| Catalyst Type | Transformation | Key Features | Reference(s) |
| Copper(I)/Copper(III) | Electrophilic amination of cyclopropanols | Mild conditions, broad substrate scope | acs.org |
| Nanomagnetic Fe₃O₄@Qs/Ni(II) | One-pot Mannich reaction | Recyclable, efficient at room temperature | rsc.org |
| Rhodium Salt / Chiral Ligand | Asymmetric O–H insertion/Barnes–Claisen rearrangement | Diastereodivergent synthesis of chiral α-aminoketones | acs.org |
| Silica-Supported TbCl₃ | One-pot Mannich reaction | Reusable, high yield, environmentally friendly | sioc-journal.cn |
| Zirconium Oxychloride | Mannich-type reaction | Solvent-free, good stereoselectivity | organic-chemistry.org |
Exploration of this compound in Emerging Chemical Technologies
The unique reactivity of this compound makes it a candidate for use in emerging chemical technologies that promise to enhance reaction efficiency, safety, and scalability. ontosight.ai
Continuous Flow Synthesis: One of the most significant emerging technologies is continuous flow chemistry. Translating batch reactions into continuous flow mode can offer superior control over reaction parameters, leading to higher yields and purity. A recent study reported the efficient synthesis of β-aminoketones in a continuous flow setup, achieving high productivity with residence times under 90 seconds at elevated temperatures. nih.gov This approach is particularly valuable for reactions that are difficult to scale up in batch mode. nih.gov The exploration of this compound reactions in flow reactors could lead to safer and more scalable production processes.
Photoredox Catalysis: Organophotoredox catalysis is another emerging area where aminoketone synthesis is being explored. This technology uses visible light to drive chemical reactions, often under very mild conditions. scilit.com While specific applications for this compound are still developing, the general success of photoredox catalysis in C-N bond formation suggests potential for novel transformations involving this compound.
The primary challenge in this area is adapting existing synthetic protocols for this compound to these new technology platforms. This requires a deep understanding of reaction kinetics and mechanisms to optimize conditions for flow reactors or photochemical setups.
Advanced Functional Materials Development Utilizing this compound building blocks
The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules and materials with advanced functionalities. wikipedia.org
Heterocyclic Synthesis: Aminoketones are crucial intermediates in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. researchgate.net For instance, polymer-supported α-acylamino ketones, which can be derived from amino ketones, have been used in the solid-phase synthesis of 1,2,4-trisubstituted-1H-imidazoles. nih.gov (Dimethylamino)methylene hydantoins have also been utilized as building blocks for synthesizing other complex heterocyclic systems. rsc.org
Functional Polymers: The reactivity of the amino and keto groups in this compound allows for its incorporation into polymer chains. Such functional polymers can exhibit unique properties, and there is potential for using this compound derivatives in the development of advanced materials. For example, polyelectrolytes, which are polymers with charged repeating units, are promising building blocks for next-generation membranes with advanced functionalities like antifouling or stimuli-responsiveness. acs.org The dimethylamino group offers a site for creating such charged units.
Ketocyanine Dyes: The condensation of cyclopentanone (B42830) with N,N-Dimethylformamide dimethyl acetal (B89532) leads to 2,5-bis((dimethylamino)methylene)cyclopentanone, a precursor for ketocyanine dyes. nih.gov These dyes have applications in various high-technology fields. nih.gov This suggests that this compound could similarly serve as a precursor for other functional dye molecules.
Future research will likely focus on designing and synthesizing novel polymers and materials where the specific structure of the this compound unit imparts desired properties, such as thermal stability, conductivity, or specific binding capabilities.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of chemical synthesis and materials design presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). semanticscholar.org These computational tools can accelerate research and development by predicting reaction outcomes, optimizing processes, and discovering novel molecular structures. mdpi.comnih.govphypha.ir
Reaction Optimization: ML algorithms can navigate the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions much faster than traditional experimental methods. semanticscholar.orgbeilstein-journals.org For amine synthesis, ML-driven optimization has been demonstrated in a semiautomated continuous flow setup, successfully identifying the best conditions for yield and cost from numerous variables. acs.org Applying similar models to the synthesis and transformations of this compound could lead to significant improvements in efficiency and cost-effectiveness. beilstein-journals.orgacs.org
Autonomous Laboratories: The integration of AI with robotic platforms is leading to the concept of "self-driving" laboratories that can independently design, execute, and analyze experiments. semanticscholar.orgmdpi.com Such systems can run experiments 24/7, dramatically accelerating the pace of discovery. While still an emerging field, applying this technology to this compound research could rapidly expand our understanding of its chemistry and applications.
The main challenges in this domain are the need for large, high-quality datasets to train effective ML models and the development of robust hardware and software for automated synthesis. beilstein-journals.orgnih.gov Overcoming these hurdles will be crucial for fully realizing the potential of AI in advancing research on this compound and other important chemical compounds.
| AI/ML Application | Description | Potential Impact on this compound Research | Reference(s) |
| Reaction Optimization | Algorithms explore reaction parameter space to find optimal conditions for yield, selectivity, or cost. | Faster development of efficient and sustainable synthesis routes. | semanticscholar.orgbeilstein-journals.orgacs.org |
| Predictive Modeling | Models predict reaction outcomes, properties of new molecules, and propose synthetic pathways. | Accelerates the discovery of new materials and applications for this compound derivatives. | mdpi.comnih.gov |
| Autonomous Synthesis | AI-controlled robotic platforms design, perform, and analyze experiments with minimal human intervention. | High-throughput screening of reaction conditions and rapid discovery of novel transformations. | semanticscholar.orgmdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
